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Introduction
E7090, also known as tasurgratinib, is an orally available and selective small-molecule inhibitor

of fibroblast growth factor receptors (FGFRs) 1, 2, and 3.[1] The FGFR signaling pathway is a

critical regulator of cellular processes, including proliferation, survival, and migration.[1] Genetic

aberrations in this pathway, such as gene fusions, mutations, and amplifications, are implicated

in the oncogenesis of various cancers, making FGFRs a promising therapeutic target.[1][2]

E7090 has demonstrated potent antitumor activity in preclinical models and is under clinical

investigation for the treatment of solid tumors with FGFR alterations.[1][3] This technical guide

provides a comprehensive overview of the mechanism of action, quantitative preclinical and

clinical data, and detailed experimental protocols related to E7090's effect on the FGFR

signaling pathway.

Mechanism of Action
E7090 selectively inhibits the tyrosine kinase activity of FGFR1, FGFR2, and FGFR3.[4] Upon

binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate,

initiating a cascade of downstream signaling events.[5] The primary pathways activated include

the RAS-MAPK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and

survival.[5][6] E7090 interferes with the binding of FGF to its receptor, thereby inhibiting FGFR-

mediated signaling.[7] This leads to the suppression of tumor cell proliferation and induction of

cell death in cancer cells that have an overactive FGFR pathway.[7]
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A unique characteristic of tasurgratinib is its binding mode (Type V), which involves rapid and

potent binding to FGFR, contributing to its high selectivity and antitumor effects.[4] Kinetic

analysis has shown that E7090 associates with FGFR1 more rapidly and dissociates more

slowly compared to other FGFR inhibitors like ponatinib and AZD4547, respectively.[1]
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Figure 1: E7090 Inhibition of the FGFR Signaling Pathway.

Quantitative Data
In Vitro Kinase Inhibitory Activity
E7090 demonstrates high potency and selectivity for FGFR1, 2, and 3 over FGFR4 and other

kinases.

Kinase Target IC50 (nmol/L)

FGFR1 0.71[8]

FGFR2 0.50[8]

FGFR3 1.2[8]

FGFR4 120[8][9]

FGFR3 (K650E mutant) 3.1[8]

FGFR3 (K650M mutant) 16[8]
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In Vitro Cellular Activity
E7090 effectively inhibits FGFR phosphorylation and cell proliferation in cancer cell lines with

FGFR abnormalities.

Cell Line Cancer Type
FGFR
Abnormality

Assay IC50 (nmol/L)

SNU-16 Gastric Cancer
FGFR2

Amplification

FGFR

Phosphorylation
1.2[8]

SNU-16 Gastric Cancer
FGFR2

Amplification
Cell Proliferation 5.7[8]

Various (12 lines) Multiple

FGFR1/2 Amp,

FGFR1/3 Fusion,

FGFR2/3

Mutation

Cell Proliferation <100[8]

In Vivo Antitumor Activity
In a mouse xenograft model using the SNU-16 human gastric cancer cell line, oral

administration of E7090 succinate once daily for 14 days resulted in significant, dose-

dependent tumor growth inhibition.[8]

E7090 Succinate Dose (mg/kg) Tumor Growth Inhibition

6.25 Significant Inhibition[8]

12.5 Significant Inhibition[8]

25 Significant Inhibition[8]

50 Significant Inhibition[8]

Furthermore, E7090 treatment prolonged survival in a 4T1 mouse lung metastasis model.[9]

Clinical Pharmacokinetics (Phase I Study)
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A first-in-human Phase I study in patients with advanced solid tumors established the

pharmacokinetic profile of E7090.[10]

Parameter Value

Time to Max Concentration (Tmax) 2-5 hours (median)[10]

Terminal Elimination Half-life (T1/2) 15-27 hours[10]

Cmax and AUC(0-t) Dose-dependent increases up to 180 mg[10]

Experimental Protocols
Cell-Free Kinase Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of E7090 against various

kinases.

Methodology:

A panel of 93 kinases, including wild-type and mutated FGFR family members, was used.[8]

The inhibitory activity of E7090 on the enzymatic activity of these kinases was evaluated.[8]

IC50 values were calculated based on the concentration of E7090 required to inhibit 50% of

the kinase activity.[8]
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Figure 2: Workflow for Cell-Free Kinase Inhibition Assay.

Cell Proliferation Assay
Objective: To assess the antiproliferative activity of E7090 on various cancer cell lines.

Methodology:
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A panel of 39 human cancer cell lines was tested.[8]

Cells were seeded in 96-well plates and incubated with various concentrations of E7090
succinate for 72 hours.[11]

Cell viability was measured using the Cell-Counting Kit-8.[8]

The optical density (OD) was measured at 450 nm, with a reference wavelength of 650 nm.

[8]

IC50 values were calculated as the drug concentration that inhibited cell growth by 50%.[11]

In Vitro Signal Inhibition Analysis (Western Blotting)
Objective: To evaluate the inhibitory effect of E7090 on the cellular FGFR signaling pathway.

Methodology:

SNU-16 cells were treated with indicated concentrations of E7090 succinate for 4 hours.[8]

Whole-cell lysates were prepared and subjected to Western blotting analysis.[8]

Antibodies against phospho-FGFR (Y653/654), FGFR2, and downstream signaling

molecules (FRS2α, ERK1/2, AKT) were used.[8]

Band intensities were quantified to calculate the IC50 value for the inhibition of FGFR

phosphorylation.[8]
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Figure 3: Workflow for Western Blotting Analysis.
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Mouse Subcutaneous Xenograft Model
Objective: To evaluate the in vivo antitumor activity of E7090.

Methodology:

Human cancer cells (e.g., SNU-16) are cultured and prepared for injection.[8][12]

The cells are subcutaneously injected into nude mice.[8]

Once tumors are established, mice are treated orally once daily with either vehicle or E7090
succinate at various doses for a specified period (e.g., 14 days).[8]

Tumor volume and body weight are measured regularly during the treatment period.[8]

Pharmacodynamic analysis can be performed by collecting blood and tumor samples at

indicated time points to measure target engagement (e.g., inhibition of FGFR

phosphorylation).[8]

Pharmacokinetic Analysis in Humans
Objective: To determine the pharmacokinetic properties of E7090 in patients.

Methodology:

Blood samples for pharmacokinetic analysis are obtained before dosing and at specific time

points after E7090 administration.[10]

Plasma concentrations of E7090 are measured by liquid chromatography-tandem mass

spectrometry (LC-MS/MS).[10]

Pharmacokinetic parameters such as Cmax, Tmax, AUC, and T1/2 are calculated.[10]

Clinical Development
A first-in-human, Phase I study of E7090 in Japan evaluated its safety, tolerability, and

pharmacokinetics in patients with advanced solid tumors.[2][10] The study found that E7090
had a manageable safety profile, and no dose-limiting toxicities were observed up to a 140 mg

daily dose.[10] Pharmacodynamic markers indicated sufficient FGFR pathway inhibition at
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doses of 100-140 mg.[2][10] The recommended dose for the subsequent expansion phase was

determined to be 140 mg once daily.[2][10]

A Phase II study is currently evaluating the efficacy and safety of tasurgratinib (E7090) in

patients with cholangiocarcinoma harboring FGFR2 fusions or rearrangements.[13] Preliminary

results from this study have shown promising antitumor activity.[13] Another Phase II trial, the

FORTUNE trial, is investigating E7090 in patients with advanced or recurrent solid tumors with

various FGFR gene alterations.[3]

Conclusion
E7090 (tasurgratinib) is a potent and selective inhibitor of the FGFR signaling pathway with a

well-defined mechanism of action. Preclinical data have demonstrated its significant antitumor

activity in cellular and animal models harboring FGFR genetic abnormalities. Early clinical trials

have established a manageable safety profile and a recommended dose for further

investigation. Ongoing clinical studies will further elucidate the therapeutic potential of E7090
as a targeted therapy for patients with FGFR-driven cancers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory
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